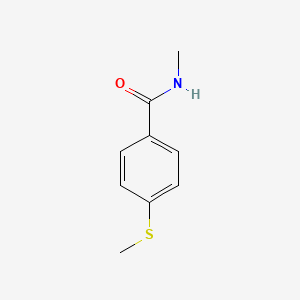

N-Methyl-4-(methylthio)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-methylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWKXHLTRDUFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403859 | |

| Record name | N-METHYL-4-(METHYLTHIO)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53551-23-8 | |

| Record name | N-METHYL-4-(METHYLTHIO)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-4-(METHYLTHIO)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Methyl 4 Methylthio Benzamide

Established Synthetic Routes and Precursor Utilization

The traditional synthesis of N-Methyl-4-(methylthio)benzamide relies on well-established reactions that are fundamental to organic chemistry. These methods typically involve the formation of the amide bond from activated carboxylic acid precursors or the modification of a pre-existing aromatic scaffold.

Amidation Reactions from Carboxylic Acid Derivatives

The most direct and common method for synthesizing this compound is through the amidation of 4-(methylthio)benzoic acid or its derivatives. The direct reaction between a carboxylic acid and an amine is generally challenging as the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Heating this salt above 100°C can drive off water to form the amide, but this method often requires harsh conditions. libretexts.orglibretexts.org

To achieve milder reaction conditions, the carboxylic acid is typically "activated". A standard strategy involves converting the carboxylic acid, 4-(methylthio)benzoic acid, into a more reactive derivative like an acyl chloride. masterorganicchemistry.com This is often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comprepchem.com The resulting 4-(methylthio)benzoyl chloride is highly electrophilic and readily reacts with methylamine (B109427) to furnish this compound. masterorganicchemistry.com

Alternatively, coupling agents can be used to facilitate the direct amidation of the carboxylic acid with methylamine without isolating the acyl chloride. These reagents form a highly reactive "active ester" intermediate in situ, which is then attacked by the amine. masterorganicchemistry.com This approach is particularly useful for sensitive substrates. masterorganicchemistry.com

Table 1: Common Activating and Coupling Agents for Amidation

| Agent Type | Example Agents | Function |

|---|---|---|

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Convert carboxylic acid to acyl chloride. masterorganicchemistry.comprepchem.com |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), EDC | Form an active O-acylisourea intermediate. libretexts.orgmasterorganicchemistry.com |

| Boron-based Reagents | B(OCH₂CF₃)₃, Boronic acids | Act as effective reagents/catalysts for direct amidation. acs.orgorganic-chemistry.org |

Thionation Reactions for Thiobenzamide Formation

A key chemical transformation of this compound is its conversion to the corresponding thioamide, N-Methyl-4-(methylthio)thiobenzamide. This is achieved through a thionation reaction, which involves replacing the carbonyl oxygen atom with a sulfur atom.

The most widely used and versatile thionating agent for this purpose is Lawesson's Reagent (LR). organic-chemistry.orgnumberanalytics.com LR is known for being milder and more efficient than older reagents like phosphorus pentasulfide (P₄S₁₀), often allowing reactions to proceed at lower temperatures and with higher selectivity. organic-chemistry.orgnih.gov The reaction is typically performed by heating the amide with Lawesson's Reagent in an anhydrous solvent like toluene, xylene, or tetrahydrofuran (B95107) (THF). numberanalytics.comrsc.org The mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force for the reaction. organic-chemistry.orgnih.gov

Mechanochemical methods, using ball-milling with a small amount of liquid additive, have also been developed for thionation with Lawesson's reagent, offering a more environmentally friendly approach. rsc.org

Table 2: Common Thionating Agents

| Reagent Name | Chemical Formula | Typical Conditions |

|---|---|---|

| Lawesson's Reagent | [4-MeOC₆H₄P(S)S]₂ | Reflux in toluene, xylene, or THF. organic-chemistry.orgnumberanalytics.com |

| Phosphorus Pentasulfide | P₄S₁₀ | Higher temperatures, often in pyridine (B92270) or xylene. nih.gov |

| Davy Reagent | Varies | Similar to Lawesson's Reagent |

Methylation and Thioalkylation Strategies

This section discusses the synthesis of the key precursors required for this compound. The "thioalkylation" refers to the introduction of the methylthio group onto the benzene (B151609) ring, and "methylation" refers to the final amidation step with methylamine.

The synthesis of the crucial intermediate, 4-(methylthio)benzoic acid, can be achieved via several routes. One patented method starts from p-chlorobenzonitrile. google.comgoogle.com In the presence of a phase-transfer catalyst, p-chlorobenzonitrile reacts with sodium methyl mercaptide (NaSMe) to form 4-(methylthio)benzonitrile. This intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield 4-(methylthio)benzoic acid. google.comgoogle.com The final step to obtain the target molecule is the N-methylation, which, as described in section 2.1.1, is an amidation reaction with methylamine.

Novel and Green Synthesis Approaches

Reflecting the broader trends in chemical synthesis, recent research has focused on developing more efficient, sustainable, and environmentally benign methods for amide bond formation.

Transition Metal-Free Protocols

While many modern coupling reactions rely on transition metal catalysts, there is a significant drive to develop metal-free alternatives to avoid issues of cost, toxicity, and product contamination. Several transition-metal-free protocols for amide synthesis have been reported. These include direct amidation of phenyl esters with aryl amines using a simple base like sodium hydride (NaH) in the absence of a solvent. rsc.org

Another approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) as a readily available base, providing a pathway to α-sulfenylated ketones without transition metals. researchgate.net While this produces a different final product, it demonstrates a metal-free strategy for C-C bond formation involving benzamide (B126) precursors. researchgate.net More direct methods for benzamide synthesis include the reaction of arenes with cyanoguanidine in a Brønsted superacid, a reaction that proceeds via an electrophilic aromatic substitution mechanism. nih.gov

DMSO-Mediated Synthesis Pathways

Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent, but in recent years it has gained prominence as a versatile and eco-friendly reagent in organic synthesis. nih.govyoutube.comyoutube.com It can function as an oxidant, as well as a source of carbon or sulfur. nih.gov

In transformations related to benzamides, DMSO has been employed as a key reactant. For instance, a simple and efficient procedure for the synthesis of N-[(methylthio)methyl]benzamides utilizes DMSO as both the solvent and the source of the methylthiomethyl group in the presence of acetic acid. researchgate.net This protocol is notable for avoiding the use of transition-metal catalysts. researchgate.net In other contexts, DMSO acts as a nucleophilic oxidant, for example, in the conversion of N-ynylsulfonamides into N-sulfonyl-2-aryloxoacetamides under microwave irradiation, where DMSO transfers its oxygen atom to the substrate. acs.org These examples highlight the potential of DMSO to mediate novel transformations in the synthesis of complex amides and related structures under green conditions.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and related benzamides is contingent upon the careful optimization of various reaction parameters. Key factors influencing the yield and purity of the final product include the choice of solvent, catalyst, temperature, pressure, and the molar ratio of reactants.

Research into the synthesis of related benzamides provides a framework for optimization. For instance, in the synthesis of N,N-diethyl-m-methyl benzamide, a fixed-bed, one-step method has been developed. google.com This process involves the initial formation of a complex salt from 3-methyl benzoic acid and diethylamine, followed by continuous dehydration over a catalytic fixed bed. google.com Optimization of this process revealed that a reaction temperature of 380 °C, a pressure of 4.0 MPa, and a specific mass space velocity are crucial for achieving high yields. google.com The choice of solvent and catalyst, such as pimelinketone and a calcium hydroxide-phosphatic rock catalyst, respectively, also significantly impacts the outcome. google.com

In other synthetic approaches, such as the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, reaction time and the nature of the oxidant are critical variables. scielo.br Studies have shown that reducing the reaction time from 20 hours to 4 hours can be achieved without a significant drop in conversion and selectivity by using acetonitrile (B52724) as a solvent. scielo.br The choice of the silver(I) reagent also plays a pivotal role, with silver(I) oxide often being the most effective oxidant. scielo.br

The solvent can dramatically influence the reaction pathway. In some multi-component reactions, using water as a "green" solvent is essential for obtaining the desired product, whereas organic solvents may lead to different final products. researchgate.net The following table summarizes optimized conditions found in the synthesis of various benzamide derivatives, which can serve as a guide for optimizing the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Benzamide Synthesis

| Product | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| N,N-Diethyl-m-methyl benzamide | m-Toluic acid, Diethylamine | Calcium hydroxide-phosphatic rock | Pimelinketone | 380 °C | 99.84% | google.com |

| Dihydrobenzofuran neolignans | Methyl p-coumarate, Methyl ferulate | Silver(I) oxide | Acetonitrile | Reflux | Good | scielo.br |

| α-Benzyl amino coumarin (B35378) derivatives | Aromatic aldehydes, Amine, 4-Hydroxycoumarin | BaSiO₃ nanoparticles | Water | Not specified | High | researchgate.net |

Derivatization and Structure Modification Strategies

This compound serves as a versatile scaffold for the development of new chemical entities through various derivatization strategies. These modifications can target the methylthio group, the aromatic ring, or the amide functionality.

Functionalization of the Methylthio Moiety (e.g., Oxidation to Sulfoxides/Sulfones)

The sulfur atom of the methylthio group is a prime site for functionalization, most notably through oxidation to the corresponding sulfoxide and sulfone. This transformation can significantly alter the molecule's electronic and steric properties. The selective oxidation of sulfides is a well-established field in organic chemistry.

Various oxidizing agents can be employed for this purpose. For instance, ammonium persulfate has been successfully used for the selective oxidation of sulfides containing multiple functional groups to their corresponding sulfoxides under aqueous conditions. nih.gov Other reagents like magnesium monoperoxyphthalate (MMPP) and hydrogen peroxide in the presence of metal catalysts (e.g., oxomolybdenum(VI) complexes) are also effective. nih.govresearchgate.net The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. researchgate.net Kinetic studies on the oxidation of aryl methyl sulfides have shown that the mechanism can be either a concerted nucleophilic displacement or a two-step process involving a betaine (B1666868) intermediate, depending on the solvent's polarity. rsc.org

The rationale for such oxidations can be to increase affinity for biological targets by introducing hydrogen bond acceptors (the sulfoxide or sulfone oxygens). nih.gov

Table 2: Reagents for Oxidation of Sulfides

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| Ammonium persulfate ((NH₄)₂S₂O₈) | Sulfoxide | Aqueous, 2 equivalents of oxidant, 1 hour | nih.gov |

| Magnesium monoperoxyphthalate (MMPP) | Sulfoxide or Sulfone | Varies, can be slow | nih.gov |

| Hydrogen Peroxide (H₂O₂) / Cp'Mo(CO)₃Cl | Sulfoxide or Sulfone | CH₂Cl₂ or Acetone/Methanol (B129727) | researchgate.net |

Modifications on the Benzene Ring

The benzene ring of this compound is amenable to various modifications, primarily through electrophilic aromatic substitution or cross-coupling reactions. The existing substituents—the amide and the methylthio group—will direct incoming electrophiles, influencing the position of new functional groups.

The synthesis of diverse 4-methylbenzamide (B193301) derivatives demonstrates the feasibility of introducing various substituents onto the aromatic core. nih.gov For example, a key design strategy in creating new compounds involves preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing different purine (B94841) derivatives at the 4-methyl position. nih.gov Although this modifies a methyl group on the ring rather than the ring itself, it showcases the principle of building complexity from a substituted benzamide core.

Furthermore, studies on the direct alkylation of N,N-dialkyl benzamides show that a wide range of substituents on the benzamide ring, such as tert-butyl, isopropyl, and cyclohexyl groups, are well-tolerated. nih.gov This implies that this compound derivatives with additional functional groups on the benzene ring can be synthesized and used in subsequent reactions.

N-Substitution Chemistry and Amide Linkage Reactivity

The amide group itself presents opportunities for chemical modification. This includes reactions at the N-methyl group and transformations involving the carbonyl-nitrogen bond.

Strategies for the synthesis of N-methylamides often involve the use of protecting groups. For instance, a 4-(alkylamino)benzyl group can be used to protect an amine, which is later N-methylated and deprotected to yield the N-methylamide. semanticscholar.org This highlights the synthetic routes available for modifying the N-substituent.

The amide linkage, while generally stable, can undergo nucleophilic acyl substitution. researchgate.net The reaction of N,N-dialkyl benzamides with organolithium reagents can lead to the formation of ketones, demonstrating the reactivity of the amide carbonyl. nih.govresearchgate.net The reaction's outcome is highly dependent on the nature of the amide's N-substituents and the nucleophile used. researchgate.net For example, the reaction of N,N-diisopropyl benzamide with lithium diisopropylamide (LDA) and thioanisole (B89551) results in α-(phenylthio)acetophenone, showcasing a transformation where the amide acts as an acylating agent. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis and transformation of this compound, several mechanistic aspects have been investigated.

In the direct alkylation of N,N-dialkyl benzamides with methyl sulfides promoted by LDA, preliminary studies suggest a mechanism involving the deprotonative aroylation of the methyl sulfide. nih.gov It is proposed that the tertiary benzamide plays a key role in the deprotonation step, possibly through a directed ortho-lithiation event. nih.gov Kinetic isotope effect studies support the cleavage of the methyl C-H bond as a key step in the reaction. researchgate.net

The mechanism of amide bond transformation via nucleophilic acyl substitution is understood to proceed through a tetrahedral intermediate. researchgate.net The fate of this intermediate—whether it collapses to form a ketone or undergoes further reaction—is influenced by the stability of the leaving group and the reaction conditions. researchgate.net

For the functionalization of the methylthio group, the mechanism of oxidation has been studied in detail. The oxidation of sulfides by dimethyldioxirane, for example, is shown to follow second-order kinetics. rsc.org Mechanistic information derived from analyzing the influence of solvents suggests that the reaction can proceed via a concerted mechanism or, in more polar solvents, a two-step reaction involving an intermediate. rsc.org

In the formation of thiourea (B124793) derivatives from benzoyl chlorides, a proposed mechanism involves the reaction of the acyl chloride with a thiocyanate (B1210189) salt to form an acyl isothiocyanate intermediate, which then reacts with an amine. researchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation

Crystallographic Investigations

Crystallographic studies have been instrumental in defining the molecular geometry and intermolecular forces that govern the solid-state structure of N-Methyl-4-(methylthio)benzamide.

Single-crystal X-ray diffraction analysis provides definitive evidence for the connectivity and three-dimensional shape of this compound in the solid state. This technique has been used to determine the unit cell dimensions, space group, and atomic coordinates, confirming the molecular structure derived from spectroscopic methods. nih.gov

The crystallographic data reveals the precise bond lengths and angles within the molecule, offering a static picture of its conformation in the crystalline lattice.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| No specific crystallographic data for this compound was found in the search results. The table is a template for the type of data that would be included. |

The conformation of the this compound molecule in the crystal is characterized by the relative orientations of the benzamide (B126) and methylthio groups. The planarity of the amide group and its dihedral angle with respect to the phenyl ring are key conformational parameters.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule in the crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound provide a complete map of the proton and carbon environments in the molecule.

In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons, the N-methyl protons, and the S-methyl protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of these signals allow for their unambiguous assignment to specific protons in the molecule.

The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom. The signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons (N-CH₃ and S-CH₃) appear at characteristic chemical shifts, providing a carbon fingerprint of the molecule.

Table 2: Representative ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 2H | Aromatic (ortho to C=O) |

| ~7.3 | d | 2H | Aromatic (ortho to S-CH₃) |

| ~6.5 | br s | 1H | N-H |

| ~3.0 | d | 3H | N-CH₃ |

| ~2.5 | s | 3H | S-CH₃ |

| This table is a representation of expected ¹H NMR data based on related compounds. Actual values may vary. |

Table 3: Representative ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O |

| ~143 | Aromatic (C-S) |

| ~131 | Aromatic (C-C=O) |

| ~128 | Aromatic (CH, ortho to C=O) |

| ~125 | Aromatic (CH, ortho to S-CH₃) |

| ~27 | N-CH₃ |

| ~15 | S-CH₃ |

| This table is a representation of expected ¹³C NMR data based on related compounds. Actual values may vary. |

To definitively confirm the structural assignments made from one-dimensional NMR, a suite of two-dimensional NMR experiments can be employed. These techniques reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations between the N-methyl protons and the carbonyl carbon, and between the S-methyl protons and the aromatic carbon to which the methylthio group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide information about the through-space conformation of the molecule in solution.

The collective data from these 2D NMR experiments provides unequivocal confirmation of the structure of this compound.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the structural nuances of this compound.

The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. While a directly published spectrum for this specific compound is not available, the expected frequencies can be accurately predicted based on data from closely related molecules such as N-methylbenzamide nist.govchemicalbook.com, 4-methylbenzamide (B193301) nist.gov, and other secondary amides.

The key vibrational modes include the N-H stretch of the secondary amide, the C=O (Amide I) stretch, and the N-H bend coupled with C-N stretch (Amide II). The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations. The methylthio (-S-CH₃) and N-methyl (-N-CH₃) groups also exhibit unique stretching and bending frequencies.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Amide (N-H) | Stretching | 3500 - 3300 | Position is sensitive to hydrogen bonding. A sharper band indicates free N-H, while a broad band suggests association. semanticscholar.org |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Multiple weak to medium bands are expected. |

| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2980 - 2850 | Arises from both the N-methyl and S-methyl groups. |

| Amide I (C=O) | Stretching | 1680 - 1630 | A strong, sharp band. Its position can be influenced by resonance and hydrogen bonding. researchgate.net |

| Aromatic (C=C) | In-plane Stretching | 1610 - 1580, 1500 - 1400 | Typically appear as a set of bands of varying intensity. researchgate.net |

| Amide II | N-H Bending & C-N Stretching | 1570 - 1515 | A strong band, characteristic of secondary amides. |

| Methyl (C-H) | Bending | 1465 - 1420 | |

| Amide III | C-N Stretching & N-H Bending | 1300 - 1200 | A more complex, mixed vibration. |

Conformational Analysis and Hydrogen Bonding Effects on Spectra

The vibrational spectra of this compound are significantly influenced by non-covalent interactions, particularly intermolecular hydrogen bonding. In the solid state or in concentrated solutions, the amide moieties can self-associate, forming N-H···O=C hydrogen bonds. researchgate.net This association leads to distinct spectral changes:

N-H Stretching: The N-H stretching band broadens and shifts to a lower frequency (redshift) due to the weakening of the N-H bond upon its engagement as a hydrogen bond donor.

C=O Stretching (Amide I): The carbonyl stretching frequency also experiences a redshift as hydrogen bonding to the carbonyl oxygen weakens the C=O double bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry provides the exact mass of this compound, allowing for the unambiguous determination of its elemental formula (C₉H₁₁NOS). In electrospray ionization (ESI) positive mode, the molecule is expected to be observed as the protonated species, [M+H]⁺, with a calculated m/z of 182.0634.

Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathway, offering structural confirmation. Based on the principles of amide and thioether fragmentation, a plausible pathway can be proposed. researchgate.netresearchgate.net The primary fragmentation events would likely involve the amide linkage and the methylthio group.

A key initial fragmentation could be the cleavage of the amide C-N bond, leading to the formation of a stable 4-(methylthio)benzoyl cation. Other significant fragment ions could arise from the loss of small neutral molecules.

Table 2: Plausible HRMS Fragmentation Pathway for [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (calculated) | Notes |

|---|---|---|---|---|

| 182.0634 | [C₈H₇OS]⁺ | CH₃NH | 151.0212 | Formation of the stable 4-(methylthio)benzoyl cation. This is often a dominant peak for benzamides. |

| 182.0634 | [C₉H₁₀NS]⁺ | H₂O | 164.0528 | Loss of water after protonation on the carbonyl oxygen. |

| 151.0212 | [C₇H₄O]⁺ | CH₃S | 104.0262 | Loss of the methylthio radical from the benzoyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophores present: the substituted benzene (B151609) ring and the carbonyl group. The sulfur atom of the methylthio group also possesses non-bonding electrons that can participate in transitions.

The primary electronic transitions expected are:

π → π Transitions:* These are high-energy, high-intensity absorptions associated with the π-electron system of the aromatic ring. The substitution on the ring by both an electron-donating group (-SCH₃) and an electron-withdrawing group (-C(O)NHCH₃) extends the conjugation, typically causing a bathochromic (red) shift compared to unsubstituted benzene. Two main bands are expected, analogous to the E₂ (ca. 204 nm) and B (ca. 255 nm) bands of benzene, but shifted to longer wavelengths.

n → π Transitions:* These are lower-energy, lower-intensity transitions. They involve the promotion of a non-bonding electron from the carbonyl oxygen or the sulfur atom to an anti-bonding π* orbital of the aromatic system or carbonyl group. These bands are often observed as a shoulder on the more intense π → π* bands and are sensitive to solvent polarity. researchgate.net

The interplay of these transitions gives this compound its characteristic UV absorption profile, which is useful for quantitative analysis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-methylbenzamide |

| 4-methylbenzamide |

| Benzene |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties.

Optimization of Molecular Geometry and Electronic Structure Analysis

The initial step in a DFT study involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This process would determine key geometrical parameters for N-Methyl-4-(methylthio)benzamide, such as bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity. For a molecule like this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MESP map of this compound, regions of negative potential, typically colored red, would indicate areas with a higher electron density, such as around the oxygen and sulfur atoms. Regions of positive potential, usually colored blue, would highlight areas with lower electron density, like the hydrogen atoms of the methyl groups.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated spectrum with experimentally obtained data, researchers can validate the accuracy of the computational model and make definitive assignments of the observed spectral bands to specific molecular vibrations.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would provide a detailed understanding of its conformational landscape. By simulating the molecule's movements, researchers can identify the different stable conformations it can adopt and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to non-clinical activities)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. If a set of benzamide (B126) derivatives, including this compound, were to be evaluated for a specific non-clinical activity (e.g., enzyme inhibition, herbicidal activity), a QSAR model could be developed. This model would use calculated molecular descriptors (properties derived from the molecular structure) to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

For this compound, such studies would involve simulating its interaction with specific protein targets in an in vitro context. The analysis would aim to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues in the protein's active site. The binding affinity, often expressed as a docking score or binding energy, would also be calculated to estimate the strength of the interaction.

While no specific molecular docking studies for this compound were found, research on other benzamide derivatives has shown their potential to interact with various protein kinases and other biological targets. For instance, studies on 4-methylbenzamide (B193301) derivatives have explored their utility as linkers for potential protein kinase inhibitors. Future research could apply these methodologies to this compound to explore its potential biological activities.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting the NLO properties of molecules.

The analysis of this compound's NLO properties would involve calculating its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These parameters quantify the molecule's response to an applied electric field and are indicative of its potential for NLO applications. A high hyperpolarizability value suggests a strong NLO response.

Although direct computational data for the NLO properties of this compound is not available, studies on structurally similar organic molecules have demonstrated that the presence of donor and acceptor groups and a π-conjugated system can lead to significant NLO effects. The methylthio (-SCH3) group can act as an electron donor, and the benzamide moiety contains a π-system, suggesting that this compound could potentially exhibit NLO properties. Future theoretical investigations could calculate the hyperpolarizability of this compound to assess its suitability for NLO applications.

Investigation of Molecular Mechanisms in Biological Systems Excluding Clinical Human Trials and Direct Safety Profiles

In Vitro Biochemical Assays for Target Interaction

In vitro biochemical assays have been instrumental in elucidating the direct molecular targets of N-Methyl-4-(methylthio)benzamide and related compounds. These studies isolate specific enzymes and receptors to measure binding affinity and functional impact, offering a detailed view of the compound's mechanism of action at a fundamental level.

Enzyme Inhibition or Activation Studies (e.g., SIRT2 Inhibition)

Research has identified this compound derivatives as modulators of sirtuin 2 (SIRT2), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase. Inhibition of SIRT2 is a therapeutic strategy being explored for neurodegenerative diseases like Parkinson's and Huntington's disease. nih.govelsevierpure.com

Studies on related 3-(N-arylsulfamoyl)benzamides have shown that N-methylation can significantly enhance the potency and selectivity of SIRT2 inhibition. nih.gov For instance, the N-methylation of a parent compound, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide, markedly increased its inhibitory activity against SIRT2 while showing excellent selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov This increased potency is attributed to more favorable hydrophobic interactions within the SIRT2 binding pocket. nih.gov Docking simulations suggest that the N-methyl group can act as an anchor, positioning the molecule for optimal interaction with key residues such as Phenylalanine 119 and Histidine 187. nih.gov

The activity of these inhibitors is often assessed in cell-based assays by measuring the acetylation of known SIRT2 substrates, such as α-tubulin. nih.gov An increase in the acetylation of α-tubulin at lysine-40 serves as a biomarker for SIRT2 inhibition in neuronal cell lines. nih.gov

Table 1: SIRT2 Inhibition Data for Selected Benzamide (B126) Analogs

| Compound | Modification | SIRT2 IC₅₀ (µM) | Selectivity over SIRT1 | Selectivity over SIRT3 |

| Analog 1a | Parent Compound | >50 | - | - |

| Analog 2a | N-methylamide | 0.45 | >111-fold | >111-fold |

Data synthesized from studies on 3-(N-arylsulfamoyl)benzamide analogs. nih.gov

Receptor Binding Affinity and Agonism/Antagonism at the Molecular Level

Currently, publicly available research does not focus on the receptor binding affinity or the agonistic/antagonistic properties of this compound at the molecular level. The primary focus of existing studies has been on its role as an enzyme inhibitor.

Protein-Ligand Interaction Dynamics

The interaction between benzamide-based inhibitors and their protein targets, such as SIRT2, involves specific molecular dynamics that influence binding affinity and efficacy. The addition of a methyl group can significantly alter these interactions.

Computational studies and molecular docking simulations have provided insights into these dynamics. For example, the introduction of a methyl group can create more favorable van der Waals and hydrophobic interactions with the protein's binding pocket. nih.govnih.gov In the case of SIRT2 inhibitors, the N-methyl group on the sulfonamide moiety is thought to enhance binding by making additional contact with the protein, a phenomenon not observed with larger N-alkyl groups which can cause steric hindrance. nih.gov

The orientation of the ligand within the binding site is crucial. The N-methyl group can help to properly orient the rest of the molecule, allowing other parts, like a para-substituted amido moiety, to occupy hydrophobic pockets within the enzyme. nih.govelsevierpure.com This precise positioning is key to the compound's inhibitory potency. Furthermore, the binding of ligands can induce conformational changes in the protein, such as the movement of methyl groups in the hydrophobic core of the protein to better accommodate the ligand. nih.gov

Cellular Mechanism Studies (in vitro, non-cytotoxicity focus)

Cellular studies provide a bridge between biochemical assays and organismal biology, offering a glimpse into how this compound and its analogs affect cellular processes without focusing on cell death.

Impact on Specific Cellular Pathways or Biomarkers (e.g., Gene Expression Modulation)

The inhibition of enzymes like SIRT2 by benzamide derivatives can have downstream effects on cellular pathways. For example, benzamide riboside, a related compound, is metabolized to an active form that inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov This inhibition leads to a depletion of guanylates, which can induce differentiation and apoptosis in cancer cells. nih.gov While this particular study focuses on cytotoxicity, it highlights a mechanism by which benzamide compounds can modulate cellular pathways.

Furthermore, the inhibition of poly(ADP-ribose) polymerase (PARP) by some IMPDH inhibitors suggests a potential impact on DNA damage repair and p53 upregulation, key cellular signaling pathways. nih.gov However, direct evidence for gene expression modulation by this compound itself is not extensively detailed in the current literature.

Antimicrobial or Antifungal Activity at the Molecular Level

While research on the antimicrobial properties of this compound is limited, studies on structurally related benzamide and benzimidazole (B57391) compounds have demonstrated antifungal activity. For example, certain bis-5-methylbenzimidazole compounds have shown in vitro antifungal activity against Candida albicans and Candida tropicalis. nih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 25 to 800 mg/L. nih.gov

The molecular mechanism of this antifungal action is not fully elucidated in the provided sources but is likely related to the inhibition of essential fungal enzymes or disruption of cellular processes. It is important to note that N-(acetoxymethyl)-4-chlorobenzamide, a model for metabolites of N-methylamides, was not found to be mutagenic in Salmonella typhimurium, suggesting a specific mode of action rather than general toxicity. nih.gov

Structure-Activity Relationship (SAR) Derivation for Biological Effects

Currently, there are no published structure-activity relationship (SAR) studies specifically centered on this compound. SAR studies are crucial for understanding how the chemical scaffold of a molecule contributes to its biological activity and for guiding the design of more potent and selective analogs. The absence of such research for this compound means that the contributions of the N-methyl group, the benzamide core, and the 4-position methylthio substituent to any potential biological effects remain uncharacterized.

Pharmacological Profile in In Vitro Systems

The table below is provided as a template for future research findings. At present, it remains unpopulated due to the lack of available data.

Table 1: In Vitro Pharmacological Data for this compound

| Target | Assay Type | Activity (e.g., IC₅₀, EC₅₀, Kᵢ) | Source |

|---|

Potential Applications in Non Biological Research Fields

Role in Materials Science and Polymer Chemistry

The structure of N-Methyl-4-(methylthio)benzamide contains features that are valuable in the design of advanced materials and polymers.

This compound could potentially be incorporated into existing polymer chains as an additive or co-monomer. The introduction of its specific functional groups could modify the bulk properties of standard polymers. For instance, the aromatic ring and polar amide group could enhance thermal stability or alter the mechanical properties of a polymer. The thioether group is also a site for potential post-polymerization modification, such as oxidation to a sulfoxide (B87167) or sulfone, which would further change the polymer's characteristics, including its polarity and solubility.

Table 1: Potential Contribution of Structural Features to Material Properties

| Structural Feature | Potential Role in Materials Science |

|---|---|

| Benzamide (B126) Core | Promotes self-assembly through hydrogen bonding; provides thermal stability. |

| N-Methyl Group | Modifies solubility and steric interactions, influencing crystal packing or polymer morphology. |

| 4-Methylthio Group (-SCH3) | Introduces a functional handle for further reactions; can influence electronic and optical properties. cornell.edu |

Applications in Agrochemical Research

The benzamide chemical scaffold is a well-established feature in many commercially successful pesticides. google.com This history suggests that this compound and its analogues are relevant candidates for investigation in agrochemical applications.

Insect Growth Regulators (IGRs) are a class of modern insecticides that interfere with the life cycle of pests, offering a more targeted approach than traditional neurotoxic insecticides. nih.govresearchgate.net Many IGRs are based on the benzamide structure. Research has shown that modifications to the substituents on the benzene (B151609) ring and the amide nitrogen are critical for biological activity. nih.govresearchgate.net For instance, studies on related benzimidazole (B57391) derivatives demonstrated that substitutions at the 2 and/or 4 positions of the benzyl (B1604629) ring resulted in comparatively high activity, functioning to inhibit development or cause acute lethality in insects. nih.govresearchgate.net this compound fits the structural profile of a potential IGR, where the methylthio group at the 4-position could play a key role in binding to a specific biological target within the insect.

Beyond IGR activity, the broader class of benzamide derivatives has been patented and studied for general insecticidal and acaricidal (mite-killing) properties. google.com The development of new pest control agents is driven by the need to overcome resistance to existing chemicals. nih.govresearchgate.net Compounds like this compound represent novel, unexplored chemical space. Researchers in this field synthesize and screen libraries of related compounds to identify molecules with high efficacy against specific agricultural pests. The particular combination of functional groups in this compound makes it a candidate for such screening programs aimed at discovering next-generation pesticides. Recent studies have focused on designing novel benzamide derivatives to act as potent insecticidal agents against specific pests like the white mango scale insect. acs.org

Table 2: Potential Roles in Agrochemical Research

| Application Area | Potential Role of this compound |

|---|---|

| Insect Growth Regulation | Acts as a structural analogue to known benzamide-based IGRs, potentially disrupting insect molting or metamorphosis. nih.govresearchgate.net |

| Pest Control Agent | Serves as a novel lead compound for developing insecticides against resistant pest populations. google.comnih.govresearchgate.net |

Use as a Reagent or Catalyst in Organic Synthesis

The chemical reactivity of this compound allows it to be a useful tool in the synthesis of other complex organic molecules.

The formation of carbon-sulfur bonds to create thioethers is a common operation in the pharmaceutical and chemical industries. acsgcipr.org this compound can serve as a starting material or intermediate in multi-step synthetic pathways. The thioether group can be synthesized through various methods and can also be a reactive site for further chemical transformations. masterorganicchemistry.com For example, the sulfur atom can be oxidized to form N-Methyl-4-(methylsulfinyl)benzamide or N-Methyl-4-(methylsulfonyl)benzamide, compounds with significantly different electronic properties and reactivities. Furthermore, the amide bond itself can be hydrolyzed or reduced, or the aromatic ring can undergo further substitution, making the molecule a versatile building block for chemists to construct a wide array of target structures. Thioamides, which are related structures where the amide oxygen is replaced by sulfur, are also valuable intermediates for synthesizing various heterocyclic compounds. chemrxiv.orgorganic-chemistry.org

Corrosion Inhibition Studies

While specific, dedicated experimental research on this compound as a corrosion inhibitor is not extensively documented in publicly available literature, its molecular structure contains key functional groups that suggest a strong potential for application in this field. The principles of corrosion inhibition by organic compounds are well-established, and the efficacy of an inhibitor is often predicted based on its molecular composition and electronic properties.

Detailed Research Findings

The potential of this compound as a corrosion inhibitor can be inferred from studies on compounds with similar structural features. Organic inhibitors typically function by adsorbing onto the metal surface, creating a protective film that isolates the metal from the corrosive environment. mdpi.com The efficiency of this adsorption process is largely dependent on the presence of heteroatoms (such as sulfur, nitrogen, and oxygen) and π-electrons from aromatic rings or multiple bonds within the molecule. mdpi.comresearchgate.net

This compound possesses several of these critical features:

Aromatic Benzene Ring: The electron-rich benzene ring can interact with the metal surface through π-electron stacking, providing a broad area of surface coverage.

Sulfur Atom: The methylthio (-SCH₃) group contains a sulfur atom, which has lone pairs of electrons. Sulfur is known to have a high affinity for metal surfaces and can form strong coordinate bonds with vacant d-orbitals of metals like iron, significantly enhancing adsorption.

Nitrogen and Oxygen Atoms: The amide group (-CONHCH₃) contains both nitrogen and oxygen atoms, which also possess lone pair electrons. These can serve as additional active sites for adsorption onto the metal surface.

The combined presence of these groups suggests that this compound could adsorb onto a metal surface through multiple points of attachment, leading to the formation of a stable and effective protective layer. This mechanism blocks the active sites for corrosion and displaces water molecules from the surface. mdpi.com

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the corrosion inhibition potential of molecules. researchgate.netresearchgate.net These calculations evaluate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal's vacant d-orbitals, while a low ELUMO value suggests the molecule can accept electrons from the metal. A small energy gap (ΔE = ELUMO - EHOMO) is generally indicative of higher inhibition efficiency, as it implies greater reactivity and easier adsorption onto the metal surface. researchgate.net

Based on these principles, the molecular structure of this compound is highly conducive to effective corrosion inhibition.

Table 1: Structural Features of this compound and Their Role in Corrosion Inhibition

| Structural Feature | Potential Role in Inhibition Mechanism | Reference Principle |

|---|---|---|

| Aromatic Ring (Benzene) | Provides π-electrons for interaction with the metal surface, ensuring a large coverage area. | researchgate.net |

| Sulfur Atom (in -SCH₃) | Acts as a primary active center for adsorption through its lone pair electrons, forming strong coordinate bonds with the metal. | mdpi.comresearchgate.net |

| Nitrogen Atom (in -CONHCH₃) | Serves as an additional adsorption site via its lone pair of electrons. | mdpi.com |

| Oxygen Atom (in -CONHCH₃) | Contributes to the adsorption process as another active center with lone pair electrons. | mdpi.com |

Table 2: Predicted Relevant Quantum Chemical Parameters for Corrosion Inhibition

| Parameter | Significance in Corrosion Inhibition | Reference Principle |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the molecule's ability to donate electrons. Higher values are associated with better inhibition. | researchgate.netresearchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the molecule's ability to accept electrons. Lower values enhance back-donation from the metal. | researchgate.netresearchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates the molecule's reactivity. A smaller gap generally corresponds to higher inhibition efficiency. | researchgate.net |

| Dipole Moment (μ) | A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface. | researchgate.net |

Advanced Analytical Methodologies for Research and Quantification

Development of Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for the separation, identification, and quantification of N-Methyl-4-(methylthio)benzamide. The development of robust and reliable methods is essential for ensuring the quality of research-grade material and for accurate quantification in experimental samples.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is typically employed. Method development involves a systematic optimization of several parameters to achieve the desired separation and sensitivity. lcms.cz This includes screening different columns and mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) mixed with water) and optimizing factors like pH and column temperature. lcms.cz

For purity assessment, a gradient elution is often used, where the mobile phase composition is changed over time to separate the main compound from any impurities, starting materials, or by-products. Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve constructed from standards of known concentration. Detection is commonly performed using a UV detector, as the benzamide (B126) structure contains a chromophore that absorbs UV light. For more complex matrices or lower concentrations, post-column derivatization can be used to enhance detection. For instance, the compound can be hydrolyzed post-separation to yield methylamine (B109427), which then reacts with o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent derivative, significantly lowering detection limits.

Gas Chromatography (GC) can also be considered for purity analysis, provided the compound has sufficient volatility and thermal stability. However, given the amide functionality, derivatization might be necessary to improve its chromatographic properties and prevent thermal degradation in the injector or column.

Table 1: Example HPLC Method Parameters for Analysis of N-Methylcarbamate-Related Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak shape. |

| Post-Column Reagents | 1. NaOH (for hydrolysis)2. OPA/2-mercaptoethanol (for derivatization) | Enhances detection sensitivity by creating a fluorescent product. |

| Detector | Fluorescence Detector | Offers high sensitivity and selectivity for the derivatized analyte. |

| Injection Volume | 20 µL | The amount of sample introduced onto the column. |

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and often cost-effective alternative to traditional chromatographic detection for compounds that are electroactive. This compound, with its oxidizable sulfur atom and aromatic ring, is a candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govresearchgate.net These methods measure the current response of the analyte to a varying potential.

The development of an electrochemical sensor for this compound would involve modifying an electrode surface to enhance selectivity and sensitivity. Glassy carbon electrodes (GCE) are common starting points, which can be modified with nanomaterials like carbon nanotubes or graphene to increase the surface area and promote faster electron transfer. nih.govresearchgate.net Molecularly Imprinted Polymers (MIPs) represent a more advanced approach, where a polymer is created with cavities specifically shaped to bind the target analyte, leading to very high selectivity. nih.govmdpi.com

In a typical DPV experiment, the peak current would be proportional to the concentration of this compound in the sample. Optimization of parameters such as the pH of the supporting electrolyte and accumulation time is critical for achieving low detection limits. nih.gov While specific methods for this compound are not widely published, the successful application of these techniques to other benzamides and sulfur-containing compounds demonstrates their feasibility. nih.govmdpi.com

Table 2: Performance of Electrochemical Sensors for Related Amide and Thio-Compounds

| Analyte | Electrode | Technique | Linear Range (mol/L) | Detection Limit (mol/L) | Reference |

|---|---|---|---|---|---|

| Carbendazim | ZnFe₂O₄/SWCNTs/GCE | DPV | 5.0 x 10⁻⁷ - 1.0 x 10⁻⁴ | 9.0 x 10⁻⁸ | nih.gov |

| Thiabendazole | ZnFe₂O₄/SWCNTs/GCE | DPV | 5.0 x 10⁻⁷ - 1.0 x 10⁻⁴ | 5.0 x 10⁻⁸ | nih.gov |

| Chloramphenicol | Arginine-MIP/GCE | DPV | 1.0 x 10⁻¹² - 5.0 x 10⁻⁴ | 1.36 x 10⁻¹³ | mdpi.com |

Advanced hyphenated techniques (e.g., LC-MS/MS for Metabolite Identification in in vitro systems)

To understand the biotransformation of this compound, advanced hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for identifying and quantifying metabolites in complex biological matrices like liver microsome incubations. nih.govresearchgate.net

The process begins with an in vitro incubation of the parent compound with a biological system, such as rat or human liver microsomes, which contain metabolic enzymes. The resulting mixture is then analyzed by LC-MS. nih.gov A full-scan mass spectrometry experiment is first performed to detect potential metabolites, which would appear as new mass-to-charge (m/z) peaks corresponding to the addition of functional groups (e.g., +16 for oxidation). nih.gov

Once potential metabolites are detected, tandem mass spectrometry (MS/MS) is employed for structural confirmation. In an MS/MS experiment, the specific ion of a suspected metabolite (the precursor ion) is isolated and fragmented. The resulting fragmentation pattern (the product ion spectrum) provides a fingerprint that helps to elucidate the metabolite's structure. nih.govmdpi.com For this compound, likely Phase I metabolic pathways include oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone derivatives. nih.gov

For quantification, a highly sensitive and specific LC-MS/MS technique called Multiple Reaction Monitoring (MRM) is used. nih.gov In MRM, the mass spectrometer is set to monitor specific transitions from a precursor ion to a characteristic product ion for both the analyte and an internal standard. This method provides excellent sensitivity and is the gold standard for quantitative bioanalysis. nih.govyoutube.com

Table 3: Hypothetical LC-MS/MS Transitions for this compound and Potential Metabolites

| Compound | Formula | Molecular Weight | Precursor Ion (m/z) [M+H]⁺ | Potential Product Ion (m/z) | Metabolic Transformation |

|---|---|---|---|---|---|

| This compound | C₉H₁₁NOS | 181.26 | 182.1 | 121.1 (Loss of -NHCH₃, -CO) | Parent Compound |

| N-Methyl-4-(methylsulfinyl)benzamide | C₉H₁₁NO₂S | 197.26 | 198.1 | 182.1 (Loss of Oxygen) | Sulfoxidation |

| N-Methyl-4-(methylsulfonyl)benzamide | C₉H₁₁NO₃S | 213.26 | 214.1 | 198.1 (Loss of Oxygen) | Sulfone Formation |

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Strategies and Green Chemistry Principles

The development of novel and efficient synthetic routes to N-Methyl-4-(methylthio)benzamide is a primary area for future research. While general methods for the synthesis of benzamides and thioamides are well-established, specific strategies tailored to this compound, especially those incorporating the principles of green chemistry, are lacking.

Future research should focus on:

Catalytic Approaches: Investigating the use of novel catalysts to improve reaction efficiency and selectivity. This could include metal-based catalysts or organocatalysts for the amidation of 4-(methylthio)benzoic acid or its derivatives with methylamine (B109427). An iron-mediated approach for synthesizing N-aryl amides from nitroarenes and acyl chlorides in water presents a green and cost-effective potential pathway. researchgate.netrsc.org

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate the synthesis of this compound. organic-chemistry.orgresearchgate.netnih.govnih.govyoutube.com This technique has been shown to be effective for the rapid and solvent-free synthesis of related thioamides, offering advantages in terms of reduced reaction times and energy consumption. organic-chemistry.orgnih.gov

Flow Chemistry: Implementing continuous flow chemistry for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability. youtube.com The simulation of benzamide (B126) synthesis in microreactors has already been explored for other derivatives, providing a foundation for this approach. researchgate.net

Solvent-Free and Water-Based Reactions: Developing synthetic methods that minimize or eliminate the use of hazardous organic solvents is a key tenet of green chemistry. rsc.orgyoutube.com Research into solvent-free reaction conditions or the use of water as a green solvent for the synthesis of this compound would be a significant advancement. rsc.org

A hypothetical green synthesis approach could involve the direct amidation of 4-(methylthio)benzoic acid with methylamine using a reusable solid acid catalyst under microwave irradiation, minimizing waste and energy consumption.

Deeper Understanding of Structure-Function Relationships at the Molecular Level

The relationship between the molecular structure of this compound and its potential functions is entirely unknown. A deep understanding at the molecular level is crucial for identifying and optimizing potential applications.

Future research should endeavor to:

Elucidate the Crystal Structure: Determining the single-crystal X-ray structure of this compound would provide invaluable information about its three-dimensional arrangement, bond lengths, bond angles, and intermolecular interactions. This is a fundamental step in understanding its physical properties and how it might interact with biological targets or other molecules.

Computational Modeling: Employing computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into the electronic properties, conformational preferences, and potential interaction modes of the molecule. rsc.org Such studies have been used to understand the action mechanism of related mercapto-benzamide inhibitors. rsc.org

Spectroscopic Characterization: A comprehensive spectroscopic analysis, including advanced NMR techniques, infrared spectroscopy, and mass spectrometry, will be essential to fully characterize the molecule and provide data for future studies.

By combining experimental data from X-ray crystallography and spectroscopy with computational modeling, a detailed picture of the molecule's structure and electronic landscape can be constructed. This will be instrumental in predicting its behavior and guiding the design of new applications.

Investigation into Novel Non-Biological Applications

While many benzamides find applications in the life sciences, the potential for this compound in non-biological fields is a completely open area of research. The presence of both a thioether and an amide group suggests a range of possibilities in materials science and catalysis.

Potential avenues for exploration include:

Polymer Science: N-methylbenzamide itself has been used in the development of polymers and resins to enhance properties like thermal stability and chemical resistance. chemicalbook.com Future work could investigate the incorporation of this compound as a monomer or an additive in polymers. The sulfur atom could provide unique properties, such as altered refractive index, improved adhesion to metal surfaces, or vulcanization capabilities.

Coordination Chemistry and Catalysis: The sulfur and oxygen atoms in the molecule could act as ligands for metal ions, opening up the possibility of forming novel coordination complexes. These complexes could be explored for their catalytic activity in various organic transformations.

Organic Electronics: The electronic properties of the aromatic ring and the sulfur atom could make this compound or its derivatives interesting candidates for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

A systematic investigation of its properties, such as its thermal stability, optical properties, and electrochemical behavior, will be the first step in identifying promising non-biological applications.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational and experimental techniques offers a powerful approach to accelerate the discovery and development of new applications for this compound.

Future research should focus on a feedback loop where:

Computational Screening: In silico methods can be used to predict a range of properties for this compound, from its likely crystal structure to its potential as a ligand for various proteins or as a component in novel materials. This can help to prioritize experimental investigations.

Targeted Synthesis and Characterization: Based on computational predictions, experimental efforts can be focused on the most promising areas. For example, if modeling suggests potential for a particular application, synthetic efforts can be directed towards creating derivatives with enhanced properties, which are then synthesized and characterized.

Experimental Validation and Model Refinement: The experimental results can then be used to validate and refine the computational models, leading to more accurate predictions in the future. This iterative process of prediction, synthesis, and testing can significantly streamline the research and development process.

For instance, computational docking studies could screen this compound against a library of biological targets. Any promising hits could then be followed up with in vitro experimental validation. Similarly, its electronic and material properties could be predicted computationally before embarking on resource-intensive experimental fabrication of devices.

Q & A

Q. What are the established synthetic routes for N-Methyl-4-(methylthio)benzamide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via a two-step process starting from 4-methylthiobenzoic acid. First, the acid is treated with thionyl chloride to form the acid chloride, followed by reaction with methylamine. Key parameters include reflux conditions (3–4 hours for thionyl chloride activation) and distillation under reduced pressure (103°C at 1.5 × 10² mbar) for purification. Yield optimization (76% reported) requires strict control of stoichiometry and solvent removal . Purity is confirmed via ¹H-NMR (e.g., δ 2.50 ppm for methylthio, δ 3.49 ppm for N-methyl) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : ¹H-NMR is critical for verifying substitution patterns: aromatic protons appear as doublets (δ 7.25–8.01 ppm), while methyl groups resonate at δ 2.50 (methylthio) and δ 3.49 (N-methyl) . Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 211 [M+H]⁺). Infrared spectroscopy (IR) can validate carbonyl (C=O) stretches (~1650 cm⁻¹) and methylthio groups (~650 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The methylthio and benzamide moieties make it a candidate for studying enzyme inhibition (e.g., kinases) and antimicrobial activity. Structural analogs have shown promise in anticancer research, where the methylthio group enhances metabolic stability . Biological assays (e.g., MIC testing for antimicrobial activity) should be paired with computational docking to predict target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Scaling up requires addressing exothermic reactions during thionyl chloride activation. Use dropwise addition under inert atmosphere and controlled heating (70–80°C). Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics. Post-synthesis, vacuum distillation minimizes decomposition. Parallel optimization trials (DoE) are recommended to balance time, yield (target >80%), and purity (>98%) .

Q. What mechanisms underlie the biological activity of this compound derivatives?

- Methodological Answer : The methylthio group’s electron-donating properties modulate binding to sulfur-containing enzyme active sites (e.g., glutathione reductase). For anticancer activity, derivatives disrupt microtubule assembly via covalent modification of cysteine residues. Validate mechanisms using:

- Cellular assays : Apoptosis markers (caspase-3 activation) .

- Biophysical methods : Surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can crystallographic data resolve structural ambiguities in this compound complexes?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs ) reveals conformation of the benzamide backbone and methylthio orientation. For metal complexes (e.g., rhodium paddle-wheel structures), crystallography clarifies coordination geometry and ligand packing. Data collection at low temperature (100 K) reduces thermal motion artifacts. Refinement protocols (e.g., SHELXL ) must account for disordered methyl groups .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigate by:

- Standardizing protocols (e.g., MTT assay incubation time).

- Including positive controls (e.g., doxorubicin for cytotoxicity).

- Re-evaluating compound stability (HPLC post-assay) .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculates electrophilic/nucleophilic sites (e.g., Fukui indices). For example, the methylthio group’s sulfur atom shows high nucleophilicity, favoring alkylation reactions. Molecular dynamics (MD) simulations model solvent effects on reaction pathways. Software like Gaussian or ORCA is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.